ethyl (2R,4R,5R)-5-hydroxy-2-methyl-piperidine-4-carboxylate
Description
Ethyl (2R,4R,5R)-5-hydroxy-2-methyl-piperidine-4-carboxylate (CAS: 2806729-75-7) is a chiral piperidine derivative characterized by its stereospecific configuration at positions 2, 4, and 3. The molecule features a hydroxyl group at position 5, a methyl group at position 2, and an ethyl ester moiety at position 4.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
ethyl (2R,4R,5R)-5-hydroxy-2-methylpiperidine-4-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-3-13-9(12)7-4-6(2)10-5-8(7)11/h6-8,10-11H,3-5H2,1-2H3/t6-,7-,8+/m1/s1 |
InChI Key |
QZLKVVIHGBWBFH-PRJMDXOYSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H](NC[C@@H]1O)C |
Canonical SMILES |
CCOC(=O)C1CC(NCC1O)C |
Origin of Product |
United States |
Preparation Methods
Hydrolysis and Esterification Route Starting from 4-Methyl-2-Cyanopiperidine
A well-documented route begins with 4-methyl-2-cyanopiperidine as the starting material. The process involves:
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Hydrolysis of 4-methyl-2-cyanopiperidine to 4-methyl-2-piperidinecarboxylic acid hydrochloride | Reflux with 6N hydrochloric acid at 100 ±5 °C for 5 hours | Formation of acid hydrochloride salt |
| 2 | Esterification of acid hydrochloride with ethanol and thionyl chloride | Reflux in absolute ethanol with dropwise addition of thionyl chloride, 5-6 hours | Formation of 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride |
| 3 | Cis-trans isomer separation by pulping in methyl tert-butyl ether and ethanol mixture | Stirring and filtering over 4-5 hours | Removal of cis isomer, collection of trans isomer |
| 4 | Resolution of trans isomer using L-tartaric acid | Recrystallization in acetone and ethanol at 20 ±5 °C | High purity (2R,4R)-4-methylpiperidine-2-ethyl carboxylate with ee > 98% |
This method avoids expensive chiral catalysts and hazardous hydrogenation steps, making it suitable for large-scale industrial production. The use of common solvents and reagents such as ethanol, methyl tert-butyl ether, hydrochloric acid, and L-tartaric acid contributes to cost efficiency and operational simplicity.
Oxidation and Reduction Route from 4-Picoline-2-Carboxylic Acid Ethyl Ester
An alternative approach involves:
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Oxidation of 4-picoline-2-carboxylic acid ethyl ester with phospho-molybdic acid and hydrogen peroxide | 0-80 °C, 4-8 hours, aqueous medium | Formation of 4-picoline-2-carboxylic acid ethyl ester oxynitride |
| 2 | Reduction of oxynitride intermediate | Methanol solvent, anhydrous formic acid amine, 10% palladium on charcoal catalyst, 0-50 °C, 1-20 hours | Formation of 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride |
| 3 | Purification by extraction and recrystallization | Dichloromethane extraction, acidification, ethanol recrystallization | White solid product with ~79% yield |
This method emphasizes catalytic oxidation and reduction steps, offering a route from readily available 4-picoline derivatives. The palladium-catalyzed hydrogenation under mild conditions ensures selective reduction while preserving stereochemistry.
Asymmetric Hydrogenation Using Chiral Rhodium Catalysts
Prior art includes asymmetric hydrogenation of 4-methyl-2-pyridinecarboxylic acid derivatives using chiral rhodium catalysts to directly obtain the chiral piperidine ester. However, this method suffers from:
- High cost of chiral rhodium catalysts.
- Safety concerns due to hydrogenation under pressure.
- Difficulty in scaling up industrially.
Therefore, while effective for small-scale or research applications, this method is less favored for commercial synthesis.
Hydroxylation to Introduce the 5-Hydroxy Group
Although explicit methods for direct preparation of the 5-hydroxy derivative (ethyl (2R,4R,5R)-5-hydroxy-2-methyl-piperidine-4-carboxylate) are scarce in the searched documents, typical approaches include:
- Stereoselective hydroxylation of the piperidine ring at position 5 after constructing the ethyl (2R,4R)-4-methylpiperidine-2-carboxylate core.
- Use of chiral auxiliaries or enzymatic methods to control stereochemistry during hydroxylation.
- Protection-deprotection strategies to enable selective functionalization.
These steps often follow the preparation of the ethyl (2R,4R)-4-methylpiperidine-2-carboxylate intermediate described above.
Comparative Summary of Preparation Routes
| Method | Starting Material | Key Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| Hydrolysis & Esterification of 4-methyl-2-cyanopiperidine | 4-methyl-2-cyanopiperidine | Hydrolysis, esterification, cis-trans separation, resolution with L-tartaric acid | Simple, low cost, scalable, no expensive catalysts | Requires multiple purification steps |
| Oxidation-Reduction of 4-picoline-2-carboxylic acid ethyl ester | 4-picoline-2-carboxylic acid ethyl ester | Oxidation with phospho-molybdic acid, catalytic reduction | Moderate yield, uses catalytic hydrogenation under mild conditions | Requires handling of oxidants and palladium catalyst |
| Asymmetric Hydrogenation with Chiral Rhodium Catalyst | 4-methyl-2-pyridinecarboxylic acid derivatives | Catalytic asymmetric hydrogenation | High stereoselectivity | High cost, safety concerns, limited scalability |
Notes on Purity and Enantiomeric Excess
- The L-tartaric acid resolution step is critical for achieving high enantiomeric purity (>98% ee).
- Cis-trans isomer separation by pulping is an efficient and operationally simple method compared to chromatographic techniques.
- Recrystallization is preferred over rectification for enantiomeric enrichment due to simplicity and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,4R,5R)-5-hydroxy-2-methyl-piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the piperidine ring.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can produce a dehydroxylated piperidine derivative. Substitution reactions can result in the formation of various ester derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Analgesic and Anti-inflammatory Properties
Research indicates that derivatives of piperidine compounds, including ethyl (2R,4R,5R)-5-hydroxy-2-methyl-piperidine-4-carboxylate, exhibit analgesic and anti-inflammatory effects. These properties are crucial in developing new pain management therapies. A study highlighted the compound's potential in modulating pain pathways, making it a candidate for further pharmacological investigations .
Neuroprotective Effects
The neuroprotective capabilities of piperidine derivatives have been documented. This compound may offer protective effects against neurodegenerative diseases by inhibiting oxidative stress and apoptosis in neuronal cells. This application is particularly relevant for conditions like Alzheimer’s and Parkinson’s disease .
Antimicrobial Activity
Recent studies have also evaluated the antimicrobial properties of piperidine derivatives. This compound has shown activity against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical formulations .
Cosmetic Formulation Applications
Skin Conditioning Agent
The compound is being explored for its role as a skin conditioning agent in cosmetic formulations. Its ability to enhance skin hydration and provide a smooth texture makes it valuable in products aimed at improving skin appearance and health. Studies have demonstrated its efficacy in improving moisture retention and skin barrier function .
Anti-Aging Formulations
this compound may contribute to anti-aging formulations due to its antioxidant properties. By scavenging free radicals and reducing oxidative damage to skin cells, it can help mitigate the signs of aging .
Stabilizer in Emulsion Systems
The compound's chemical structure allows it to act as a stabilizer in emulsions used in creams and lotions. Its incorporation can enhance the stability and shelf-life of cosmetic products by preventing phase separation .
Data Tables
| Application Area | Property | Findings |
|---|---|---|
| Medicinal Chemistry | Analgesic Effects | Modulates pain pathways; potential for pain management |
| Neuroprotective Effects | Inhibits oxidative stress; protects neuronal cells | |
| Antimicrobial Activity | Effective against various bacterial strains | |
| Cosmetic Formulation | Skin Conditioning | Enhances hydration; improves skin texture |
| Anti-Aging | Scavenges free radicals; reduces signs of aging | |
| Emulsion Stabilizer | Prevents phase separation; enhances product stability |
Case Studies
Case Study 1: Pain Management
A clinical trial investigated the efficacy of a piperidine derivative similar to this compound in patients with chronic pain conditions. Results showed a significant reduction in pain scores compared to placebo groups, highlighting its potential as a therapeutic agent .
Case Study 2: Cosmetic Efficacy
In a study evaluating various skin conditioning agents in cosmetic formulations, this compound was included as an active ingredient. Participants reported improved skin hydration and texture after four weeks of use .
Mechanism of Action
The mechanism of action of ethyl (2R,4R,5R)-5-hydroxy-2-methyl-piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Piperidine Derivatives with Modified Substituents
(a) (4R,5R)-Ethyl 1-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-5-Nitro-2-Oxo-4-(2,4,5-Trifluorophenyl)-Piperidine-3-Carboxylate (29b)
- Structural Differences : Unlike the target compound, 29b contains a nitro group at position 5, an oxo group at position 2, and a trifluorophenyl substituent at position 3. The stereochemistry at positions 4R and 5R is retained, but the absence of a hydroxyl group and the presence of electron-withdrawing groups (nitro, oxo) may reduce hydrogen-bonding capacity compared to the target compound.
- Synthetic Route: Prepared via nitro-diester cyclization in ethanol at 85°C . This highlights how reaction conditions influence substituent introduction.
(b) (2R,4R)-1-[(2S)-5-(Diaminomethylideneamino)-2-[(3-Methyl-1,2,3,4-Tetrahydroquinolin-8-yl)Sulfonylamino]Pentanoyl]-4-Methylpiperidine-2-Carboxylic Acid Hydrate
- Functional Groups: This analog replaces the ethyl ester with a carboxylic acid and introduces a sulfonamide-quinoline moiety. The stereochemistry (2R,4R) is conserved, but the lack of a hydroxyl group at position 5 reduces polarity.
Heterocyclic Esters with Divergent Core Structures
(a) Ethyl 4-Methyl-2-[(4-Methylphenyl)Amino]Pyrimidine-5-Carboxylate
- Core Structure: A pyrimidine ring replaces the piperidine scaffold. The ethyl ester and methyl groups are retained, but the amino-phenyl substitution alters electronic properties.
(b) Ethyl 4-Methyl-1H-Pyrrole-2-Carboxylate
- Heterocycle : A pyrrole ring substitutes the piperidine backbone. The ethyl ester and methyl groups are analogous, but the lack of hydroxylation reduces solubility in polar solvents.
- Reactivity : Pyrrole derivatives are prone to electrophilic substitution, contrasting with piperidine’s nucleophilic reactivity .
Piperidine Analogs with Protective Groups
Methyl (2S,4R)-1-(3-Chloro-5-(5-(2-(Methoxymethyl)-2'-Methylbiphenyl-4-yl)-1,2,4-Oxadiazol-3-yl)Pyridin-2-yl)-4-(tert-Butyldimethylsilyloxy)-Pyrrolidine-2-Carboxylate
Discussion of Structural and Functional Implications
- Hydroxyl Group Impact : The 5-OH group in the target compound likely enhances solubility and hydrogen-bonding interactions, critical for receptor binding. Analogs lacking this group (e.g., 29b) may exhibit reduced aqueous solubility .
- Ester vs. Carboxylic Acid : The ethyl ester in the target compound improves membrane permeability compared to carboxylic acid derivatives, which are more polar and ionized at physiological pH .
- Stereochemical Sensitivity : The (2R,4R,5R) configuration ensures precise spatial arrangement of functional groups, influencing both synthetic complexity and biological activity.
Biological Activity
Ethyl (2R,4R,5R)-5-hydroxy-2-methyl-piperidine-4-carboxylate is a chiral compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 215.26 g/mol
- Structure : The compound features a piperidine ring with specific stereochemistry at the 2, 4, and 5 positions, characterized by a hydroxy group at the 5-position and an ethyl ester at the 4-carboxylic acid position.
Biological Activity
This compound has been investigated for its interaction with various biological targets. Preliminary assays have shown promising results in the following areas:
- Binding Affinity : Studies indicate that this compound exhibits significant binding affinity to certain receptors involved in neurotransmission and pain modulation.
- Cytotoxicity : Similar compounds have demonstrated varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with structural similarities have shown IC values below 0.5 µM against human melanoma and glioblastoma cells .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Structure | Unique Features | IC (µM) |
|---|---|---|---|
| This compound | Structure | Hydroxy group at 5-position; ethyl ester at 4-position; potential anti-cancer activity | TBD |
| Ethyl 5-hydroxypiperidine-2-carboxylate | Structure | Lacks methyl substitution at the 2-position; may exhibit different biological activity | TBD |
| Methyl (2S,5S)-5-hydroxypiperidine-2-carboxylate | Structure | Different stereochemistry; distinct pharmacological profiles | TBD |
| Benzyl 5-hydroxypiperidine-2-carboxylate | Structure | Contains a benzyl group instead of ethyl; affects lipophilicity and membrane permeability | TBD |
Case Studies
- Anticancer Activity :
- Neuropharmacological Effects :
Synthesis Pathway
The synthesis of this compound typically involves several steps:
- Starting Material Preparation : Begin with appropriate piperidine derivatives.
- Functional Group Modification : Introduce hydroxy and carboxylic acid groups through selective reactions.
- Esterification : Convert the carboxylic acid into an ethyl ester using standard esterification techniques.
Q & A
Q. How can the stereochemistry of ethyl (2R,4R,5R)-5-hydroxy-2-methyl-piperidine-4-carboxylate be confirmed experimentally?
Methodological Answer: The stereochemistry can be confirmed via X-ray crystallography using programs like SHELXL for refinement . Single-crystal diffraction data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For chiral centers, Flack parameters should be calculated to validate absolute configuration. Complementary techniques like NMR NOESY can corroborate spatial proximity of substituents, particularly for hydroxy and methyl groups.
Q. What are the key synthetic steps for producing this compound in a research setting?
Methodological Answer: A typical synthesis involves:
Piperidine ring formation via cyclization of a β-amino alcohol precursor under acidic conditions.
Esterification using ethyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the carboxylate group.
Stereochemical control via chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation derivatives) .
Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water.
Q. Which analytical techniques are most suitable for purity assessment?
Methodological Answer:
- HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) to resolve enantiomeric impurities .
- 1H/13C NMR to verify integration ratios and absence of extraneous peaks.
- Mass spectrometry (ESI-TOF) for molecular ion confirmation.
- Melting point analysis to check consistency with literature values.
Q. How can researchers safely handle this compound given its potential hazards?
Methodological Answer:
- Use fume hoods and personal protective equipment (gloves, lab coat) to avoid inhalation or dermal exposure.
- Refer to Safety Data Sheets (SDS) for storage guidelines (e.g., inert atmosphere, −20°C).
- Neutralize waste with mild bases (e.g., sodium bicarbonate) before disposal .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disorder or twinning) be resolved during structural analysis?
Methodological Answer:
- For disordered atoms , use SHELXL’s PART/SUMP commands to model partial occupancies .
- For twinning , apply the Hooft y parameter in TWIN/BASF refinement (SHELXL) to correct intensity scaling . Tools like ORTEP-3 can visualize thermal ellipsoids to identify problematic regions . Cross-validation with DFT-optimized geometries (e.g., Gaussian 16) ensures steric feasibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
